REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=O)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].Cl>N1C=CC=CC=1>[C:11]([C:15]1[CH:16]=[CH:17][C:18]([C:19]2[O:9][C:1](=[O:10])[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[N:4]=2)=[CH:22][CH:23]=1)([CH3:14])([CH3:13])[CH3:12]
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Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
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Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
After stirring for 12 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in fresh dichloromethane
|
Type
|
WASH
|
Details
|
washed once with 2 N aqueous hydrochloric acid, once with saturated aqueous sodium chloride solution, twice with saturated aqueous sodium bicarbonate solution, three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ether/hexanes
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=NC2=C(C(O1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |